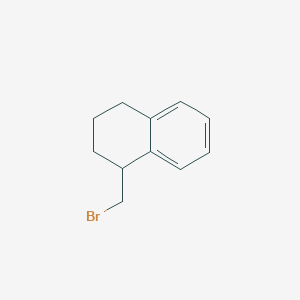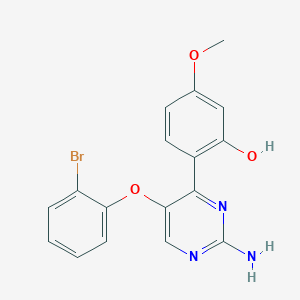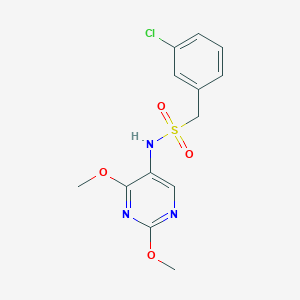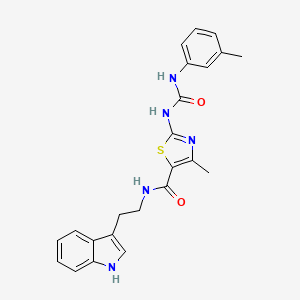
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethyl compounds are generally used as intermediates in organic synthesis . They are employed in the synthesis of various natural products .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be analyzed using various spectroscopic techniques . The exact molecular structure of “1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” is not specified in the sources I found.Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions . The specific chemical reactions involving “1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” are not detailed in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure. The specific physical and chemical properties of “1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” are not detailed in the sources I found.Aplicaciones Científicas De Investigación
Fluorescent Probes and Functional Materials
Researchers explore the use of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene in designing fluorescent probes and functional materials. Fluorescent probes are vital for detecting specific molecules in biological systems. By incorporating this compound into a fluorophore scaffold, scientists can create probes for imaging cellular processes, studying protein interactions, and monitoring enzymatic activity .
Polymerization Catalyst
In polymer chemistry, this compound acts as a catalyst for the synthesis of polymers. By incorporating it into the polymerization process, researchers can control chain growth and tailor polymer properties. Applications include the production of specialty plastics, coatings, and adhesives.
For more information, you can find the product details here.
Mecanismo De Acción
Target of Action
The primary targets of a compound like 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene would likely be proteins or enzymes within the cell. The bromomethyl group could potentially react with amino acid residues in these proteins, altering their function .
Mode of Action
The compound could interact with its targets through covalent bonding, given the presence of the bromomethyl group. This could lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. It could potentially interfere with pathways involving the targets it binds to, leading to downstream effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this would depend on various factors, including its size, charge, lipophilicity, and the presence of specific transporters in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cellular signaling and gene expression to potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALOJGOUZQSEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
194040-83-0 |
Source


|
| Record name | 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2590835.png)
![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2590839.png)



![N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2590843.png)
![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2590844.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590845.png)


